molecular formula C18H21N5O2S B2924666 6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one CAS No. 896298-38-7

6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

Cat. No.: B2924666
CAS No.: 896298-38-7
M. Wt: 371.46
InChI Key: NPRSBFQERAYGIW-UHFFFAOYSA-N
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Description

6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is a sophisticated chemical scaffold investigated for its potential as a potent kinase inhibitor. The [1,2,4]triazolo[4,3-b][1,2,4]triazine core is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases [1] . This specific derivative is designed to probe structure-activity relationships, particularly around the 3-sulfanyl substituent, which may confer selectivity towards specific kinase families. Research into such compounds is primarily focused on oncology and immunology , where targeted kinase inhibition is a cornerstone strategy for interrupting aberrant signaling pathways that drive cell proliferation and survival. Its primary research value lies in its utility as a chemical tool for validating new therapeutic targets, understanding kinase signaling networks, and serving as a starting point for the rational design of more potent and selective inhibitors. The compound's mechanism of action is hypothesized to involve competitive binding at the catalytic kinase domain, thereby preventing ATP binding and subsequent substrate phosphorylation, which is a critical event in many disease-relevant signaling cascades [2] .

Properties

IUPAC Name

6-tert-butyl-3-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-5-11-6-8-12(9-7-11)13(24)10-26-17-21-20-16-19-15(25)14(18(2,3)4)22-23(16)17/h6-9H,5,10H2,1-4H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRSBFQERAYGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one typically involves multiple steps. One common method starts with the alkylation of tert-butyl-7-amino-3-tert-butyl-8-R1-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazin-6-carboxylates with alkyl halides. This is followed by the nucleophilic substitution reaction with alkanethiols in the presence of a base catalyst . The reaction conditions often require prolonged heating and the use of anhydrous solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA is commonly used for the oxidation of the sulfanyl group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides and alkanethiols are typical reagents for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Reduced Triazolotriazines: Resulting from reduction reactions.

    Substituted Triazolotriazines: Produced through nucleophilic substitution.

Scientific Research Applications

6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

The structural diversity of triazolo-fused heterocycles underscores their versatility in drug discovery. The target compound’s anti-microbial activity positions it as a candidate for further optimization, while fluorinated derivatives () may serve as intermediates for CNS or anti-inflammatory agents. Future studies should explore structure-activity relationships (SAR) to correlate substituent patterns with efficacy.

Methodological Notes:

  • Structural characterization (e.g., ¹H/¹³C NMR, ESI-MS) is critical for confirming regiochemistry in fused heterocycles .
  • Synthetic protocols using POCl₃ () require careful control to avoid side reactions.

Biological Activity

6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one (CAS No. 896298-38-7) is a synthetic compound that belongs to the class of triazolotriazines. Its unique structure includes a tert-butyl group and a sulfanyl group, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC18H21N5O2S
Molecular Weight371.5 g/mol
IUPAC Name6-tert-butyl-3-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • A screening assay identified novel anticancer compounds through multicellular spheroid models, suggesting that this class of compounds can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazolotriazines have been reported to possess antibacterial and antifungal properties due to their ability to interfere with microbial growth mechanisms. The sulfanyl group may enhance this activity by facilitating interactions with microbial enzymes or receptors.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate cell survival and proliferation.

Case Studies

Several case studies have highlighted the biological efficacy of triazolotriazines:

  • Study on Anticancer Activity : A study demonstrated that compounds with similar scaffolds showed IC50 values in the low micromolar range against various cancer types .
  • Antimicrobial Screening : Research indicated that derivatives of triazolotriazines displayed significant inhibition against Gram-positive and Gram-negative bacteria .

Applications in Medicinal Chemistry

Given its promising biological activity:

  • Drug Development : The compound is being explored for its potential as an antimicrobial and anticancer agent.
  • Research Tool : It can be utilized in biological studies to explore pathways related to cancer progression and microbial resistance.

Q & A

Q. Table 1. Key Synthetic Parameters for Triazinone Derivatives

StepConditionsYield RangeReference
Core FormationReflux in ethanol, 12h60–75%
CyclizationPOCl₃ catalysis, 90°C, 8h70–85%
RecrystallizationEthanol, 0–4°C>95% purity

Q. Table 2. Computational Tools for Triazinone Research

ToolApplicationExample Use Case
COSMOthermSolubility predictionOptimize recrystallization
Gaussian 16DFT-based reactivity analysisHOMO/LUMO mapping
AutoDock VinaTarget binding simulationsDHFR inhibition modeling

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